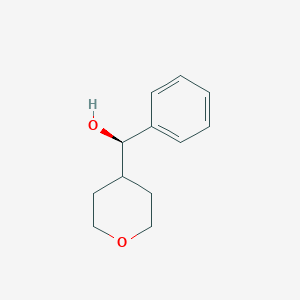

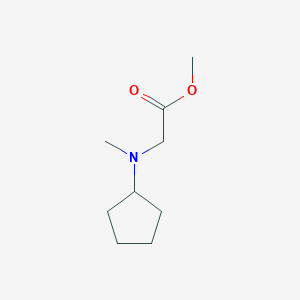

![molecular formula C13H21NO2 B6352928 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol CAS No. 1019599-91-7](/img/structure/B6352928.png)

2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenols, such as 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the current search results . Further experimental analysis would be required to determine these properties.Scientific Research Applications

Branched Chain Aldehydes in Food Products

Aldehydes with branched structures, such as 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in various food products. The production and degradation of these aldehydes from amino acids are well-documented, providing insights into controlling their levels for desired flavor profiles in both fermented and non-fermented products. This knowledge is crucial for enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).

Sorption of Phenoxy Herbicides

Research on the environmental behavior of phenoxy herbicides, including compounds similar to 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, indicates their interaction with soil and organic matter. Understanding the sorption dynamics of these chemicals is essential for predicting their environmental fate and mitigating potential ecological impacts. These insights help in designing more environmentally friendly herbicidal formulations and in the remediation of contaminated sites (Werner, Garratt, & Pigott, 2012).

Synthetic Phenolic Antioxidants

The widespread use of synthetic phenolic antioxidants (SPAs) in industrial and commercial products raises concerns regarding their environmental and health impacts. Studies on SPAs, including compounds with similar structures to this compound, highlight the need for understanding their occurrence, fate, and potential toxicity in the environment and humans. This research underscores the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Chemosensors Based on Phenolic Compounds

Phenolic compounds, including those derived from this compound, have been explored for developing chemosensors with high selectivity and sensitivity for detecting various analytes. This research is pivotal for advancing environmental monitoring, medical diagnostics, and food safety assessments. The ability to detect and quantify specific substances with phenolic-based chemosensors represents a significant technological advancement (Roy, 2021).

Environmental Concerns and Management

Understanding the environmental fate and ecotoxicological effects of compounds like this compound is crucial for mitigating their impact on aquatic ecosystems and human health. Research into the occurrence, bioaccumulation, and potential toxic effects of similar compounds in water bodies and organisms informs regulatory policies and waste management practices aimed at protecting environmental and public health (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name |

2-[(butan-2-ylamino)methyl]-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJYGMFCTYVNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C(=CC=C1)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)

![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)

![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)